molecular formula C8H8BrF2N B1412245 4-bromo-2,3-difluoro-N,N-dimethylaniline CAS No. 1704069-59-9

4-bromo-2,3-difluoro-N,N-dimethylaniline

Cat. No.: B1412245
CAS No.: 1704069-59-9
M. Wt: 236.06 g/mol
InChI Key: NANHVPNFQOXUMI-UHFFFAOYSA-N
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Description

4-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H8BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-bromo-2,3-difluoro-N,N-dimethylaniline involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-difluoro-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield 4-amino-2,3-difluoro-N,N-dimethylaniline, while oxidation with potassium permanganate can produce 4-bromo-2,3-difluoro-N,N-dimethylnitrobenzene .

Scientific Research Applications

4-bromo-2,3-difluoro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,3-difluoro-N,N-dimethylaniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylaniline: Similar structure but lacks the fluorine atoms.

    2,3-difluoroaniline: Similar structure but lacks the bromine atom and the dimethylamino group.

    4-bromo-2,3-difluoroaniline: Similar structure but lacks the dimethylamino group.

Uniqueness

4-bromo-2,3-difluoro-N,N-dimethylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, as well as the dimethylamino group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity as an enzyme inhibitor .

Properties

IUPAC Name

4-bromo-2,3-difluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANHVPNFQOXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240736
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-59-9
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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